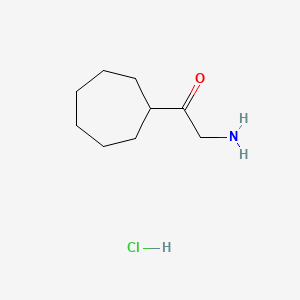
2-Amino-1-cycloheptylethan-1-onehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-cycloheptylethan-1-onehydrochloride is a chemical compound with the molecular formula C9H18ClNO It is a derivative of cycloheptanone, featuring an amino group and a hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-cycloheptylethan-1-onehydrochloride typically involves the reaction of cycloheptanone with an appropriate amine under controlled conditions. One common method includes the reductive amination of cycloheptanone using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-cycloheptylethan-1-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or amides.
Applications De Recherche Scientifique
2-Amino-1-cycloheptylethan-1-onehydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Amino-1-cycloheptylethan-1-onehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-1-cyclohexylethan-1-onehydrochloride
- 2-Amino-1-cyclopentylethan-1-onehydrochloride
- 2-Amino-1-cyclooctylethan-1-onehydrochloride
Uniqueness
2-Amino-1-cycloheptylethan-1-onehydrochloride is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered (cyclohexyl) and five-membered (cyclopentyl) counterparts. This structural difference can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H18ClNO |
|---|---|
Poids moléculaire |
191.70 g/mol |
Nom IUPAC |
2-amino-1-cycloheptylethanone;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c10-7-9(11)8-5-3-1-2-4-6-8;/h8H,1-7,10H2;1H |
Clé InChI |
YOGPVSFSVNXOMY-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)C(=O)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (4-azaspiro[2.5]octan-7-yl)carbamate](/img/structure/B13522961.png)
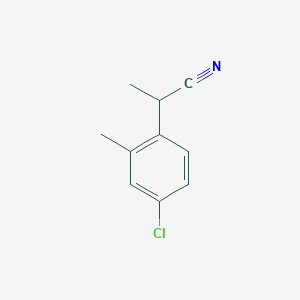
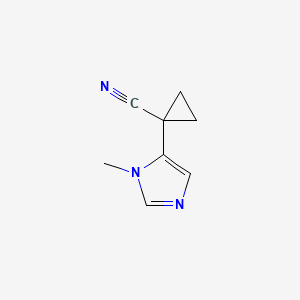
![2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]acetamide](/img/structure/B13522991.png)
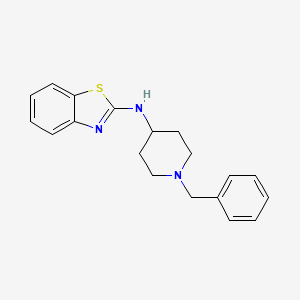
![3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]benzonitrile](/img/structure/B13523018.png)
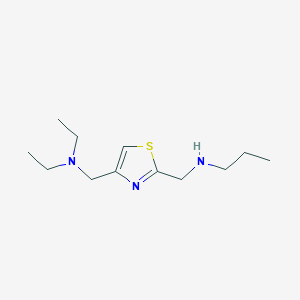
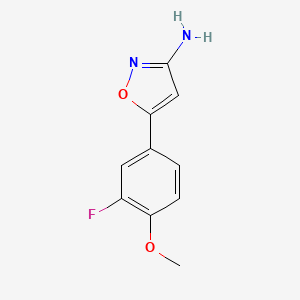

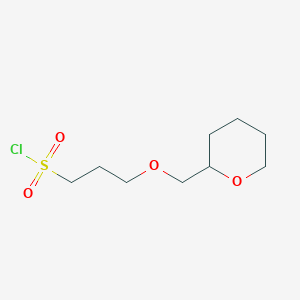
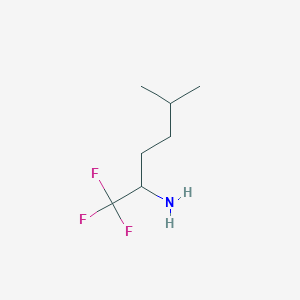
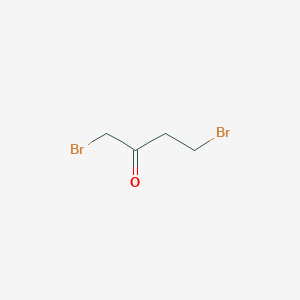
![2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13523057.png)
![tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13523064.png)
